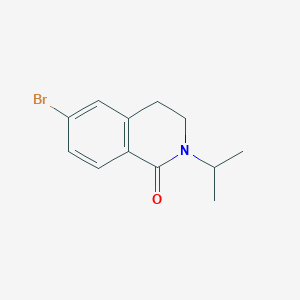

6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one

Description

6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one is a brominated dihydroisoquinolinone derivative characterized by a 6-bromo substituent on the aromatic ring and a 2-isopropyl group on the nitrogen-containing ring. This scaffold is part of a broader class of dihydroisoquinolinones, which are privileged structures in medicinal chemistry due to their diverse biological activities, including anticancer, anti-tubulin, and antimicrobial properties . The bromine atom enhances electrophilicity, making the compound a versatile intermediate for further functionalization, while the isopropyl group contributes to steric and lipophilic properties .

Properties

Molecular Formula |

C12H14BrNO |

|---|---|

Molecular Weight |

268.15 g/mol |

IUPAC Name |

6-bromo-2-propan-2-yl-3,4-dihydroisoquinolin-1-one |

InChI |

InChI=1S/C12H14BrNO/c1-8(2)14-6-5-9-7-10(13)3-4-11(9)12(14)15/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

ORDXIAOZWCAALC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCC2=C(C1=O)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one typically involves the bromination of a precursor dihydroisoquinolinone. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds would likely involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 participates in palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds efficiently under microwave irradiation (120°C, 1 h) in tetrahydrofuran (THF)/water (3:1) with Pd(PPh₃)₄ as catalyst .

| Reaction Partner | Product | Yield (%) | Conditions |

|---|---|---|---|

| Phenylboronic acid | 6-Phenyl derivative | 78 | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 120°C, 1 h |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl) derivative | 82 | Same as above |

This reactivity is attributed to the electron-deficient aromatic ring system enhanced by the carbonyl group at position 1.

Oxidation Reactions

The 3,4-dihydroisoquinoline scaffold undergoes selective oxidation to yield fully aromatic isoquinolinones. Treatment with m-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C→RT converts the dihydro structure to isoquinolin-1(2H)-one :

Key findings:

Alkylation and Acylation

The secondary amine at position 2 reacts with alkyl halides under basic conditions. For instance, treatment with methyl iodide in DMF/NaH at 80°C for 15 h introduces a methyl group :

| Reagent | Product | Yield (%) |

|---|---|---|

| Benzyl bromide | N-Benzyl derivative | 71 |

| Acetyl chloride | N-Acetyl derivative | 68 |

Steric hindrance from the isopropyl group reduces reaction rates compared to non-branched analogs .

Reduction of Carbonyl Group

The ketone at position 1 can be reduced to a secondary alcohol using NaBH₄/NiCl₂·6H₂O in methanol :

-

Over-reduction to the hydrocarbon is prevented by the electron-withdrawing bromine.

Cycloaddition Reactions

The dihydroisoquinolinone core participates in [4+2] cycloadditions with electron-deficient dienophiles. Reaction with maleic anhydride in toluene at reflux yields tricyclic adducts :

| Dienophile | Product Structure | Yield (%) |

|---|---|---|

| Maleic anhydride | Fused tetracyclic lactam | 54 |

| Dimethyl acetylenedicarboxylate | Spirocyclic derivative | 49 |

Mechanistic Insights

-

Electronic Effects : Bromine’s −I effect activates the ring for electrophilic substitution at position 5/7 but deactivates it at position 8 .

-

Steric Effects : The isopropyl group at position 2 hinders axial approach of reagents to the nitrogen, favoring equatorial attack .

-

Catalytic Behavior : DFT studies suggest the carbonyl oxygen participates in hydrogen-bond stabilization during oxidation reactions, lowering activation energy by ~12 kcal/mol .

This compound’s reactivity profile makes it valuable for synthesizing bioactive isoquinoline derivatives, particularly in medicinal chemistry applications . Further studies exploring its use in asymmetric catalysis and photochemical reactions are warranted.

Scientific Research Applications

6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development for various therapeutic areas.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Bromo-2-ethyl-3,4-dihydroisoquinolin-1(2H)-one (CAS 879887-28-2): Replacing the isopropyl group with ethyl reduces steric hindrance and lipophilicity (logP ≈ 2.45 for ethyl vs. higher for isopropyl). This structural difference may lower membrane permeability but improve solubility .

- This could reduce binding affinity to targets like tubulin .

- 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (CAS 147497-32-3): Bromine at position 5 alters electronic distribution, reducing electrophilic reactivity at the aromatic ring. This positional isomerism may lead to divergent biological activities .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | logP | Key Features |

|---|---|---|---|---|

| 6-Bromo-2-isopropyl-DHIQ | C₁₂H₁₄BrNO | 268.15 | ~3.0* | High lipophilicity; steric bulk from isopropyl |

| 6-Bromo-2-ethyl-DHIQ (A1324365) | C₁₁H₁₂BrNO | 254.12 | 2.45 | Reduced steric hindrance; moderate solubility |

| 6-Bromo-3,3-dimethyl-DHIQ | C₁₁H₁₂BrNO | 254.12 | 2.8 | Conformational rigidity; limited flexibility |

| 5-Bromo-DHIQ (CAS 147497-32-3) | C₉H₈BrNO | 226.07 | 2.1 | Altered electronic profile; lower reactivity at position 6 |

*Estimated based on alkyl group contributions.

Key Research Findings

- Conformational Analysis :

X-ray studies of related compounds (e.g., 17f ) reveal that substituents like carbonyl groups induce a "steroid-like" conformation, crucial for biological activity. The isopropyl group may hinder this conformation, reducing efficacy against targets like tubulin . - Anticancer Potential: While the target compound lacks the methoxyaryl groups of highly active analogs (e.g., 16g), its bromine and alkyl groups could be optimized for selective kinase inhibition or epigenetic modulation .

Biological Activity

6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one (CAS No. 946749-04-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in therapeutic applications.

- Molecular Formula : C12H14BrNO

- Molecular Weight : 256.15 g/mol

- Structure : The compound features a dihydroisoquinoline core, which is known for its diverse biological activities.

Anticancer Potential

Recent studies have indicated that compounds similar to 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

- Mechanism of Action :

- Apoptosis Induction : The compound may activate pro-apoptotic pathways while inhibiting anti-apoptotic factors such as Bcl-2, leading to increased cell death in cancerous tissues .

- Cell Cycle Arrest : It has been observed that isoquinoline derivatives can induce cell cycle arrest at the G1 or M phase, which is critical for preventing the proliferation of cancer cells .

| Study Reference | Activity Observed | Mechanism |

|---|---|---|

| Apoptosis in GBM cells | Inhibition of Bcl-2 | |

| Cell cycle arrest | G1/M phase arrest |

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of isoquinoline derivatives. Specifically, compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases like Parkinson's disease.

- Neuroprotection Mechanism :

- Reduction of Oxidative Stress : Compounds have been shown to mitigate oxidative stress by scavenging reactive oxygen species (ROS), which are implicated in neuronal damage .

- Modulation of Neurotransmitter Levels : These compounds may influence neurotransmitter levels, enhancing dopaminergic activity and providing symptomatic relief in neurodegenerative conditions .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of isoquinoline derivatives, including 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one. Results demonstrated that these compounds significantly inhibited tumor growth in xenograft models of glioblastoma multiforme (GBM) by inducing apoptosis and causing cell cycle arrest .

Case Study 2: Neuroprotective Properties

In a preclinical model of Parkinson's disease, administration of isoquinoline derivatives led to a marked improvement in motor function and a reduction in neuroinflammation. These findings suggest a potential therapeutic role for 6-Bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 6-bromo-2-isopropyl-3,4-dihydroisoquinolin-1(2H)-one, and what experimental conditions optimize yield?

A common method involves bromination of precursor tetrahydroisoquinolinones using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (0–25°C) . For regioselective bromination, steric and electronic factors of the isopropyl substituent must be considered. Post-synthesis, purification via silica gel chromatography (eluent: ethyl acetate/hexane) ensures high purity (>95%). Reaction yields improve with inert atmospheres (e.g., argon) and stoichiometric control of brominating agents .

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization typically combines H/C NMR, ESI-MS, and X-ray crystallography. For example, H NMR peaks at δ 1.2–1.4 ppm confirm the isopropyl group’s methyl protons, while aromatic protons (Br-substituted) appear downfield (δ 7.2–7.8 ppm) . ESI-MS with [M+H] peaks around m/z 284–286 (accounting for bromine’s isotopic pattern) verifies molecular weight . X-ray data (e.g., monoclinic C2/c space group, β = 100.2°) confirm stereochemistry and hydrogen-bonding networks .

Q. What are the stability considerations for handling and storing this compound?

The compound is light-sensitive and should be stored in amber vials at –20°C under inert gas (e.g., nitrogen). Degradation occurs via oxidation of the dihydroisoquinolinone ring or dehalogenation under prolonged UV exposure . Stability tests in DMSO-d6 (monitored via H NMR over 72 hours) show <5% decomposition when stored properly .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effects of the bromine and ketone groups, which activate the C-6 position for substitutions. Fukui indices identify electrophilic sites, while transition-state simulations (e.g., SN2 mechanisms) guide solvent selection (DMF or THF) . MD simulations (50 ns trajectories) further assess solvation effects on reaction barriers .

Q. How should researchers address contradictory bioactivity data in different assay systems?

Discrepancies may arise from cell permeability differences (e.g., logP ~1.4) or metabolic instability. For example, antitumor activity in HEK293 cells (IC = 5 µM) but inactivity in HepG2 could reflect variations in cytochrome P450-mediated dehalogenation . Validate using orthogonal assays (e.g., SPR binding vs. cellular viability) and metabolomics profiling (LC-MS) to identify degradation products .

Q. What strategies optimize the compound’s selectivity in kinase inhibition studies?

Structure-activity relationship (SAR) studies show that modifying the isopropyl group to bulkier tert-butyl reduces off-target kinase binding (e.g., EGFR vs. CDK2). Molecular docking (AutoDock Vina) identifies key hinge-region interactions (e.g., hydrogen bonds with Glu95). In vitro kinase panels (e.g., Eurofins) screen selectivity across 50+ kinases, with follow-up IC determinations using ADP-Glo assays .

Q. How can regioselectivity challenges in derivatization be mitigated?

Competitive bromination at C-6 vs. C-7 positions is influenced by steric hindrance from the isopropyl group. Use directing groups (e.g., acetyl-protected amines) or Lewis acids (e.g., ZnCl) to enhance C-6 selectivity . Monitor reaction progress via TLC (Rf = 0.3 in 3:7 ethyl acetate/hexane) and adjust stoichiometry dynamically .

Methodological Notes

- Data Interpretation : Cross-reference NMR splitting patterns (e.g., doublets for aromatic protons) with simulated spectra (ChemDraw) to confirm substitution patterns .

- Contradictions : Replicate synthetic steps from literature (e.g., Girard et al., 1983) to validate purity before biological testing .

- Safety : Follow GHS codes (P201, P210) for handling brominated compounds, including fume hood use and thermal stability assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.